(1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Tautomerism Solution-state NMR Structural Elucidation

Procure this structurally unique N-(α-aminoalkyl)-1,2,3-triazole building block. Unlike generic 1,4-disubstituted triazoles, its quantifiable 1H/2H tautomeric equilibrium (confirmed by NMR) enables environment-sensitive molecular switch design, peptidomimetic conformational studies, and orthogonal derivatization via three functional handles. A dynamic scaffold for advanced medicinal chemistry and chemical biology programs. Request a quote for ≥95% purity material.

Molecular Formula C6H13ClN4O
Molecular Weight 192.65 g/mol
CAS No. 1824049-24-2
Cat. No. B1380491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
CAS1824049-24-2
Molecular FormulaC6H13ClN4O
Molecular Weight192.65 g/mol
Structural Identifiers
SMILESCC(CN)N1C=C(N=N1)CO.Cl
InChIInChI=1S/C6H12N4O.ClH/c1-5(2-7)10-3-6(4-11)8-9-10;/h3,5,11H,2,4,7H2,1H3;1H
InChIKeyBWXNQVRPNSYJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1824049-24-2): A 1,2,3-Triazole Building Block for Click Chemistry and Medicinal Chemistry


(1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS 1824049-24-2) is a chiral, bifunctional 1,4-disubstituted 1,2,3-triazole derivative in its hydrochloride salt form . Its structure, featuring a primary amine, a hydroxymethyl group, and a triazole core, positions it as a versatile building block. A defining characteristic is its N-(alpha-aminoalkyl)-substitution pattern on the triazole, which introduces a unique tautomeric equilibrium between 1H- and 2H-substituted forms, a property that fundamentally distinguishes it from simpler N-alkyl triazole analogs and influences its reactivity and molecular recognition [1].

Procurement Risks of Substituting (1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride with Common Triazole Analogs


Generic substitution with common 1,4-disubstituted 1,2,3-triazole building blocks, such as (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, is not scientifically valid due to a fundamental structural difference. The target compound is an N-(alpha-aminoalkyl)-1,2,3-triazole, where the primary amine is directly attached to the alpha-carbon of the N-alkyl substituent. This motif introduces a unique, quantifiable tautomeric equilibrium between 1H- and 2H-triazole forms that is absent in other analogs where the amine is positioned further from the ring [1]. This equilibrium directly impacts solution-state structure, potential for prototropic shifts, and key molecular interactions, making the compound a structurally distinct chemical entity with non-interchangeable physicochemical properties for synthetic and medicinal applications.

Head-to-Head Evidence: Quantifying the Unique Tautomeric Behavior of (1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride vs. Closest Analogs


Tautomeric State in Solution: 1H- vs 2H-1,2,3-Triazole Population for N-(alpha-Aminoalkyl) Derivatives

The N-(alpha-aminoalkyl) substitution on the target compound enables a 1H- to 2H-triazole tautomeric shift, a property not observed in analogs with a non-alpha-aminoalkyl chain like (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride. Research confirms that N-(alpha-aminoalkyl)-1,2,3-triazoles exist in solution predominantly as their 2H-substituted isomers, as verified by 1H and 13C NMR spectroscopy [1]. In contrast, the 2-aminopropyl analog lacks this alpha-amine group and therefore does not undergo this specific tautomerism, remaining purely as the 1H-substituted isomer. This shifts the fundamental solution identity from a 1H-triazole scaffold to a predominantly 2H-triazole scaffold, which alters hydrogen-bonding patterns and molecular shape.

Tautomerism Solution-state NMR Structural Elucidation

Influence of Electronic Effects on Tautomeric Ratio: Tunability Through N-Substitution

The study of N-(alpha-aminoalkyl)-1,2,3-triazoles provides a quantifiable framework showing that the tautomeric equilibrium (1-isomer vs. 2-isomer) can be shifted by modifying the electron-attracting nature of the substituent on the amino nitrogen. For the target compound, the amino group is in its free base or hydrochloride form, offering a tunable handle; the presence of electron-attracting substituents increases the proportion of the 1-isomer [1]. This is a class-level property that does not apply to structurally similar building blocks like the 2-aminopropyl analog, where the amino group is at the beta-position and cannot directly participate in the tautomeric equilibrium.

Tautomerism Electronic effects Molecular design

Purity and Physical Form Consistency for Reproducible Research

The target compound is supplied as a defined hydrochloride salt, with a documented minimum purity of 95% . This salt form ensures enhanced stability and consistent solubility in polar solvents compared to its free base, a critical parameter for reproducible biological assays. While the closest analog, (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, is also available as a hydrochloride salt with similar purity claims, the target compound's unique alpha-amino structure makes its salt form's stability and hygroscopicity profile potentially different, though direct comparative data is absent. This specification is thus offered as supporting evidence for procurement quality.

Quality Control Reproducibility Salt Form

Optimal Application Scenarios for (1-(1-Aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride Based on Proven Differentiation


Design of Dynamic Molecular Probes and Switches Exploiting Tautomerism

The compound's unique, quantifiable shift between 1H- and 2H-triazole isomers, confirmed by NMR [1], makes it a prime candidate for creating environment-sensitive probes. The two tautomers present different spatial arrangements of hydrogen bond donors/acceptors. Researchers can leverage this to design molecular switches where the active form is toggled by solvent polarity, pH, or metal coordination, an avenue not accessible using structurally static analogs.

Scaffold for Studying Amide Bond Bioisosterism with a Conformational Switch

1,4-Disubstituted 1,2,3-triazoles are known amide bond bioisosteres. This compound adds a tautomeric 'switch' to the classic bioisostere. It can be used in peptidomimetic research to compare the biological consequences of a static trans-amide mimic (common 1,4-triazole) versus a dynamically interconverting 1H/2H-triazole mimic, directly testing the effect of scaffold flexibility on target binding, as the alpha-amino group enables the tautomeric equilibrium [1].

Core Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The compound's three functional handles—a primary amine, a hydroxymethyl group, and a tautomerizable triazole ring—provide orthogonal reactivity. The amine (after appropriate protection) and alcohol can be independently derivatized, while the triazole's tautomeric state can be locked or perturbed by the choice of N-substituents. This allows for the generation of a uniquely diverse set of analogs from a single precursor, a capability superior to simple amino-triazole building blocks lacking the alpha-amine motif [1].

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